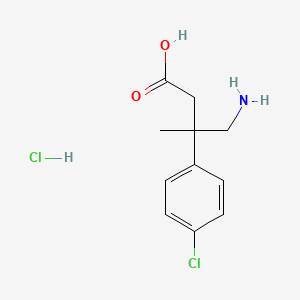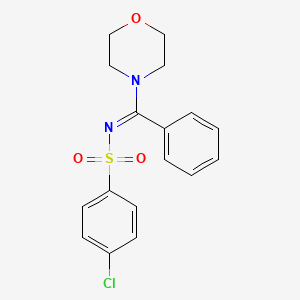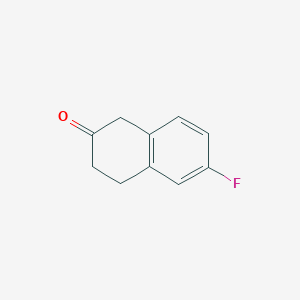![molecular formula C10H19ClN2O B2634583 2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide CAS No. 1701899-78-6](/img/structure/B2634583.png)
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which has been shown to have a number of beneficial effects in scientific research.
Mécanisme D'action
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. This leads to an increase in GABA levels in the brain, which has been shown to have a number of beneficial effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system.
Biochemical and Physiological Effects:
The increase in GABA levels caused by 2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety and increase pain tolerance in animal models. In addition, it has been shown to have anticonvulsant effects and to improve cognitive function in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide has a number of advantages for use in scientific research. It is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the central nervous system. However, there are also limitations to its use. It has a short half-life in vivo, which makes it difficult to study its long-term effects. In addition, its effects on GABA levels may vary depending on the dose used and the timing of administration.
Orientations Futures
There are a number of potential future directions for research on 2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide. One area of interest is its potential use as a treatment for addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and there is interest in investigating its potential use as a treatment for opioid addiction. Another area of interest is its potential use as a treatment for depression. It has been shown to have antidepressant effects in animal models, and there is interest in investigating its potential use as a treatment for treatment-resistant depression. Finally, there is interest in investigating the long-term effects of 2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide on GABA levels and neuronal activity in the central nervous system.
Méthodes De Synthèse
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires a high level of expertise in organic chemistry. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide has been extensively studied in scientific research as a potential treatment for a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. In addition, it has been investigated as a potential treatment for addiction, schizophrenia, and depression.
Propriétés
IUPAC Name |
2-chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-7(13(3)9-4-5-9)6-12-10(14)8(2)11/h7-9H,4-6H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEUIVRRNHXOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(C)Cl)N(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2634502.png)
![(4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B2634503.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2634505.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2634506.png)



![[Ethoxy(methyl)phosphoryl]methanamine;hydrochloride](/img/structure/B2634515.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2634520.png)
